2-Cloro-4-etenilpirimidina

Descripción general

Descripción

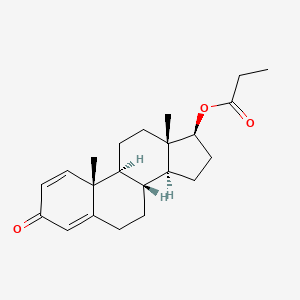

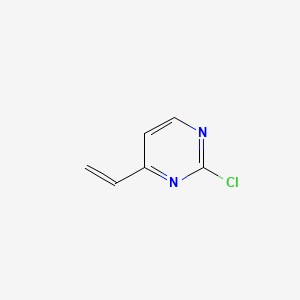

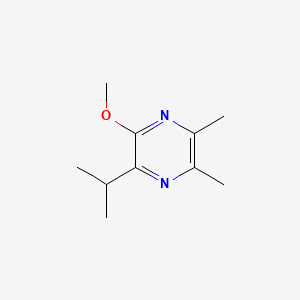

2-Chloro-4-ethenylpyrimidine is a chemical compound with the CAS Number: 131467-02-2 . It has a molecular weight of 140.57 and its IUPAC name is 2-chloro-4-vinylpyrimidine . The compound is in liquid form .

Chemical Reactions Analysis

While specific chemical reactions involving 2-Chloro-4-ethenylpyrimidine are not available, pyrimidines in general have been known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical and Chemical Properties Analysis

2-Chloro-4-ethenylpyrimidine is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Aplicaciones Científicas De Investigación

Síntesis de agentes antiinflamatorios

2-Cloro-4-etenilpirimidina: sirve como precursor en la síntesis de derivados de pirimidina que exhiben potentes propiedades antiinflamatorias. Estos compuestos pueden inhibir la expresión y las actividades de mediadores inflamatorios clave como la prostaglandina E2, la sintasa inducible de óxido nítrico, el factor de necrosis tumoral-α, el factor nuclear κB, los leucotrienos y ciertas interleucinas .

Desarrollo de inhibidores de NF-κB y AP-1

Este compuesto se ha utilizado en la creación de nuevos derivados que actúan como inhibidores de NF-κB y AP-1, que son factores de transcripción que desempeñan un papel crucial en las respuestas inflamatorias e inmunitarias. Los derivados han demostrado eficacia en la reducción de los niveles de IL-2 e IL-8, que son citoquinas importantes implicadas en la inflamación .

Síntesis regioselectiva de derivados de pirimidina

This compound: es un excelente material de partida para la síntesis regioselectiva, lo que permite la introducción de varios grupos funcionales en el anillo de pirimidina. Este proceso es crucial para crear compuestos con actividades biológicas específicas y afinidades de unión .

Creación de compuestos con afinidad por el receptor de serotonina

La introducción de cadenas laterales hidrófobas en el anillo de pirimidina, utilizando compuestos como This compound, puede mejorar la afinidad de unión a los sitios receptores de serotonina (5-HT). Esto es significativo para el desarrollo de medicamentos dirigidos a trastornos neurológicos y psicológicos .

Síntesis asistida por microondas de anilinopirimidinas

This compound: se puede utilizar en la síntesis asistida por microondas para producir una serie de 2-anilinopirimidinas. Este método es eficiente y puede verse influenciado por los sustituyentes, afectando el curso de la reacción y el rendimiento .

Reacciones de sustitución nucleofílica aromática

Debido a su estructura, This compound es un candidato principal para las reacciones de sustitución nucleofílica aromática. Esto permite la creación de una amplia variedad de derivados de pirimidina, que son esenciales en la investigación y el desarrollo farmacéuticos .

Mecanismo De Acción

Target of Action

Pyrimidines, the class of compounds to which 2-chloro-4-ethenylpyrimidine belongs, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It’s known that pyrimidines can undergo nucleophilic substitution reactions, which could potentially alter the function of their targets . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .

Pharmacokinetics

The compound’s molecular weight (14057) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

Some pyrimidine derivatives have shown anticancer activity, suggesting that they may have cytotoxic effects on cancer cells .

Safety and Hazards

Direcciones Futuras

While specific future directions for 2-Chloro-4-ethenylpyrimidine are not available, research in the field of pyrimidines is ongoing, with a focus on developing new pyrimidines as anti-inflammatory agents . The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Análisis Bioquímico

Cellular Effects

The cellular effects of 2-Chloro-4-ethenylpyrimidine are not well-documented. Related compounds have been shown to interact with various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of 2-Chloro-4-ethenylpyrimidine is not well-understood. Related compounds have been shown to interact with DNA and other biomolecules .

Temporal Effects in Laboratory Settings

The temporal effects of 2-Chloro-4-ethenylpyrimidine in laboratory settings are not well-documented. Related compounds have been shown to have stability and long-term effects on cellular function .

Dosage Effects in Animal Models

The dosage effects of 2-Chloro-4-ethenylpyrimidine in animal models are not well-documented. Related compounds have been shown to have varying effects at different dosages .

Metabolic Pathways

The metabolic pathways of 2-Chloro-4-ethenylpyrimidine are not well-understood. Related compounds have been shown to be involved in various metabolic pathways .

Transport and Distribution

The transport and distribution of 2-Chloro-4-ethenylpyrimidine within cells and tissues are not well-documented. Related compounds have been shown to interact with various transporters and binding proteins .

Subcellular Localization

The subcellular localization of 2-Chloro-4-ethenylpyrimidine is not well-understood. Related compounds have been shown to localize to specific compartments or organelles .

Propiedades

IUPAC Name |

2-chloro-4-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN2/c1-2-5-3-4-8-6(7)9-5/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYNFGCFGPTZBMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

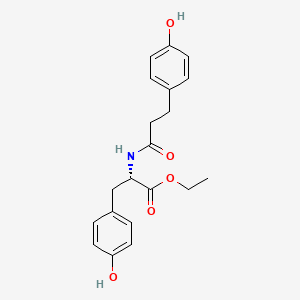

C=CC1=NC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131467-02-2 | |

| Record name | 2-chloro-4-ethenylpyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-[1,2,4]Triazolo[4,3-c][1,3]diazepine](/img/structure/B593102.png)

![1-[2-(Trifluoromethyl)phenyl]butane-1,3-dione](/img/structure/B593113.png)